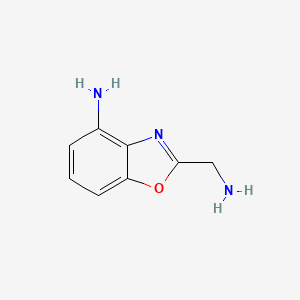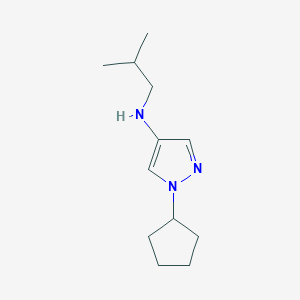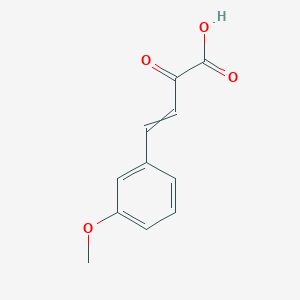
(4-Chloro-benzyl)-(2-nitro-benzyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-benzyl)-(2-nitro-benzyl)-amine is an organic compound that features both a chloro-substituted benzyl group and a nitro-substituted benzyl group attached to an amine
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4-Chlorbenzyl)-(2-nitrobenzyl)-amin beinhaltet typischerweise die Reaktion von 4-Chlorbenzylchlorid mit 2-Nitrobenzylamin. Die Reaktion wird in Gegenwart einer Base, wie Natriumhydroxid oder Kaliumcarbonat, durchgeführt, um die nukleophile Substitutionsreaktion zu erleichtern. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Toluol unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von (4-Chlorbenzyl)-(2-nitrobenzyl)-amin kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsschritte wie Umkristallisation oder Säulenchromatographie angewendet, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(4-Chlorbenzyl)-(2-nitrobenzyl)-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Chlorgruppe kann unter geeigneten Bedingungen mit anderen Nukleophilen, wie Aminen oder Thiolen, substituiert werden.
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffgas und Palladiumkatalysator.
Substitution: Nukleophile wie Amine oder Thiole und Basen wie Natriumhydroxid oder Kaliumcarbonat.
Reduktion: Wasserstoffgas und Palladiumkatalysator.
Hauptsächlich gebildete Produkte
Oxidation: Bildung des entsprechenden Aminderivats.
Substitution: Bildung substituierter Benzylderivate.
Reduktion: Bildung des entsprechenden Aminderivats.
Wissenschaftliche Forschungsanwendungen
(4-Chlorbenzyl)-(2-nitrobenzyl)-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Erforscht auf seinen potenziellen Einsatz in der Medikamentenentwicklung und als pharmakologisches Mittel.
Industrie: Wird in der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (4-Chlorbenzyl)-(2-nitrobenzyl)-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Die biologische Aktivität der Verbindung wird hauptsächlich auf ihre Fähigkeit zurückgeführt, mit Enzymen und Rezeptoren zu interagieren, was zur Modulation zellulärer Prozesse führt. So kann beispielsweise die Nitrogruppe unter Bildung reaktiver Zwischenprodukte reduziert werden, die mit Zellkomponenten interagieren und zu zytotoxischen Wirkungen führen können.
Wirkmechanismus
The mechanism of action of (4-Chloro-benzyl)-(2-nitro-benzyl)-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to modulation of cellular processes. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Chlorbenzylchlorid: Eine verwandte Verbindung mit einer chlor-substituierten Benzylgruppe.
2-Nitrobenzylamin: Eine verwandte Verbindung mit einer nitro-substituierten Benzylgruppe.
Einzigartigkeit
(4-Chlorbenzyl)-(2-nitrobenzyl)-amin ist aufgrund des Vorhandenseins sowohl von Chlor- als auch von Nitrosubstituenten an den Benzylgruppen einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Dualität ermöglicht vielseitige Anwendungen in verschiedenen Bereichen und macht sie zu einer wertvollen Verbindung für Forschungs- und industrielle Zwecke.
Eigenschaften
Molekularformel |
C14H13ClN2O2 |
|---|---|
Molekulargewicht |
276.72 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-N-[(2-nitrophenyl)methyl]methanamine |
InChI |
InChI=1S/C14H13ClN2O2/c15-13-7-5-11(6-8-13)9-16-10-12-3-1-2-4-14(12)17(18)19/h1-8,16H,9-10H2 |
InChI-Schlüssel |
RQKFXHMOMSNFEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11728509.png)
![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11728510.png)
![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728511.png)


![N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11728523.png)
![3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11728530.png)
![(3-ethoxypropyl)({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728538.png)
carbohydrazide](/img/structure/B11728548.png)
![5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11728550.png)
![N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728560.png)

![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728576.png)
